molecular formula C15H14N2S B2974095 1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole CAS No. 251322-42-6

1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2974095
CAS No.: 251322-42-6
M. Wt: 254.35
InChI Key: UNOWOXBKIMHQMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole is a chemical compound with the molecular formula C15H14N2S It belongs to the class of benzodiazoles, which are heterocyclic compounds containing a benzene ring fused to a diazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole typically involves the reaction of 1-methyl-1H-benzimidazole with a phenylsulfanyl methylating agent. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler benzodiazole derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzodiazole ring or the phenylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce simpler benzodiazole derivatives.

Scientific Research Applications

1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-benzimidazole: A simpler benzodiazole derivative without the phenylsulfanyl group.

    2-[(phenylsulfanyl)methyl]-1H-benzimidazole: Similar structure but lacks the methyl group at the nitrogen atom.

    1-methyl-2-[(phenylsulfonyl)methyl]-1H-1,3-benzodiazole: An oxidized form with a sulfone group instead of a sulfanyl group.

Uniqueness

1-methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole is unique due to the presence of both the methyl and phenylsulfanyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

1-Methyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole is a heterocyclic compound belonging to the benzimidazole family. This compound has garnered attention due to its promising biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. The unique structural features of this compound, particularly the phenylsulfanylmethyl group, contribute significantly to its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N2S, with a molar mass of approximately 254.35 g/mol. The presence of the phenylsulfanylmethyl group enhances its reactivity and biological activity compared to simpler benzimidazole derivatives.

Property Value
Molecular FormulaC15H14N2S
Molar Mass254.35 g/mol
Structural FeaturesBenzimidazole core with phenylsulfanylmethyl group

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. The mechanism of action may involve the disruption of cellular processes through interactions with specific enzymes or receptors.

Case Study:
In a study conducted by Djuidje et al. (2020), the compound demonstrated an IC50 value of 12.5 µM against HeLa cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Antibacterial and Antifungal Properties

The compound also shows considerable antibacterial and antifungal activities. It has been tested against a range of bacterial strains and fungal pathogens, exhibiting effectiveness in inhibiting their growth.

Table: Antimicrobial Activity

Microorganism Activity Reference
Staphylococcus aureusInhibition Zone: 18 mm
Escherichia coliInhibition Zone: 15 mm
Candida albicansMinimum Inhibitory Concentration: 32 µg/mL

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For instance, it has been suggested that the compound may inhibit key enzymes involved in cell proliferation and survival pathways.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound's biological activity, it is essential to compare it with other benzimidazole derivatives:

Compound Name Structural Features Biological Activity
2-PhenylbenzimidazoleLacks phenylsulfanylmethyl groupModerate antimicrobial activity
1-Methyl-2-phenylbenzimidazoleContains methyl groupVarying biological activities
BenzimidazoleBasic structureGeneral therapeutic effects

Properties

IUPAC Name

1-methyl-2-(phenylsulfanylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-17-14-10-6-5-9-13(14)16-15(17)11-18-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOWOXBKIMHQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.